

biological activity of 4-oxo-3,4-dihydroquinazoline-2-carboxylic acid derivatives

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Compound of Interest

Compound Name: 4-Oxo-3,4-dihydroquinazoline-2-carboxylic acid

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An In-depth Technical Guide on the Biological Activity of **4-oxo-3,4-dihydroquinazoline-2-carboxylic Acid** Derivatives

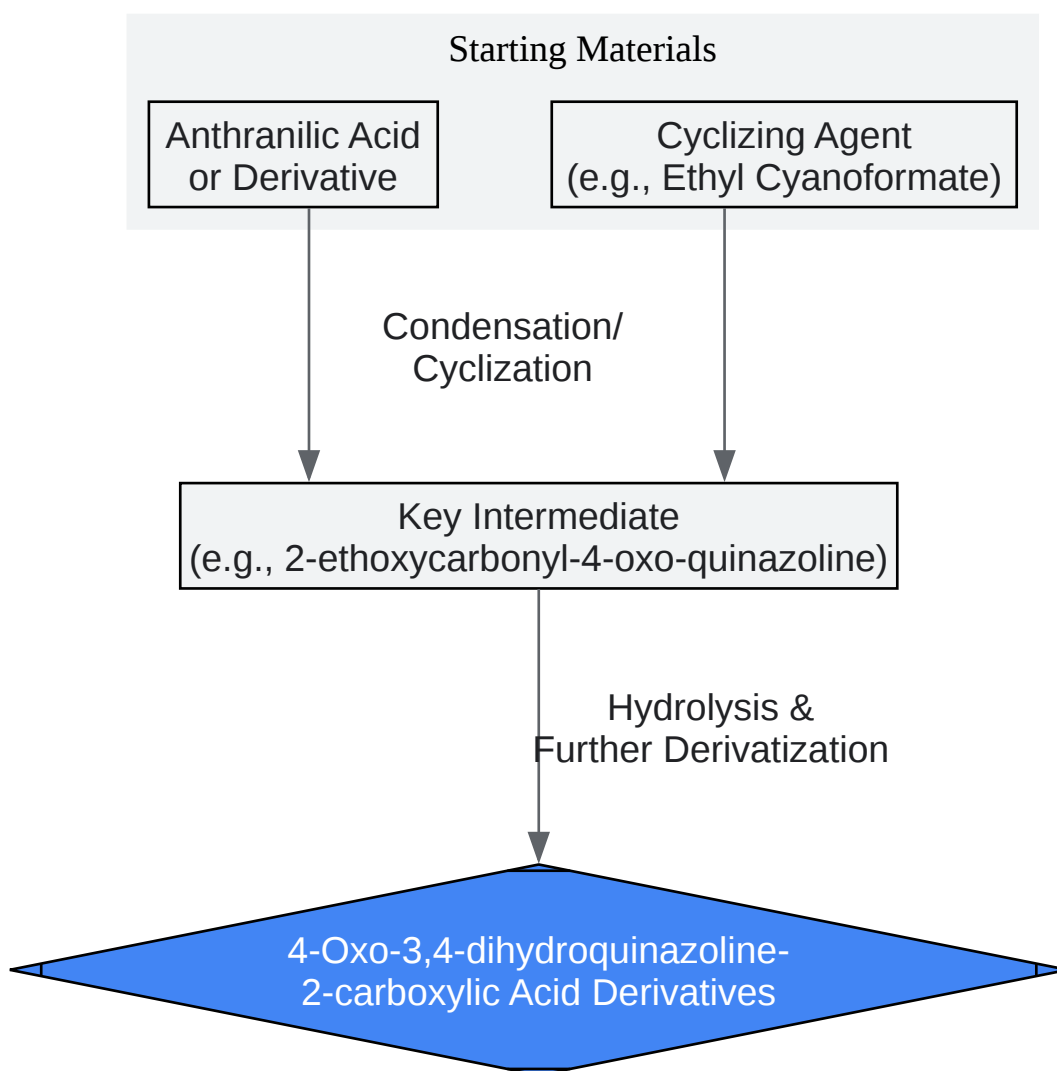
Introduction: The Quinazoline Scaffold as a Cornerstone in Medicinal Chemistry

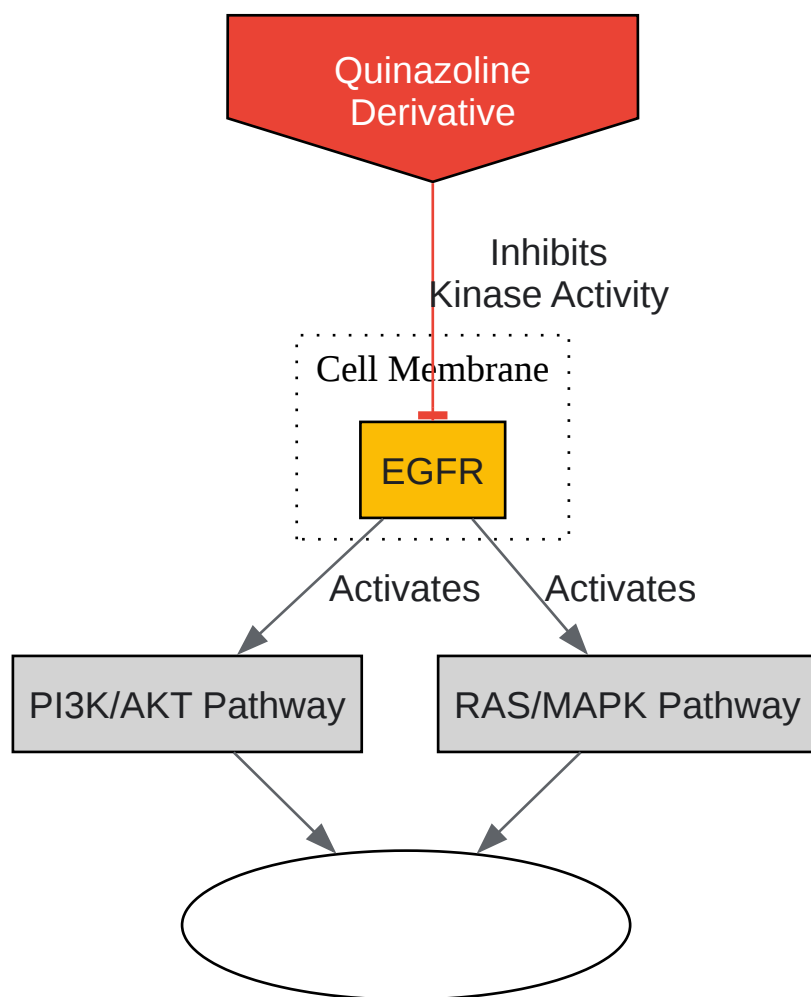
The quinazoline nucleus, a heterocyclic aromatic compound formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged scaffold" in medicinal chemistry.^{[1][2]} Its structural versatility and ability to interact with a multitude of biological targets have led to the development of numerous therapeutic agents. Several quinazoline derivatives have received FDA approval and are in clinical use, particularly in oncology, with notable examples including the EGFR inhibitors Gefitinib, Erlotinib, and Lapatinib.^[1]

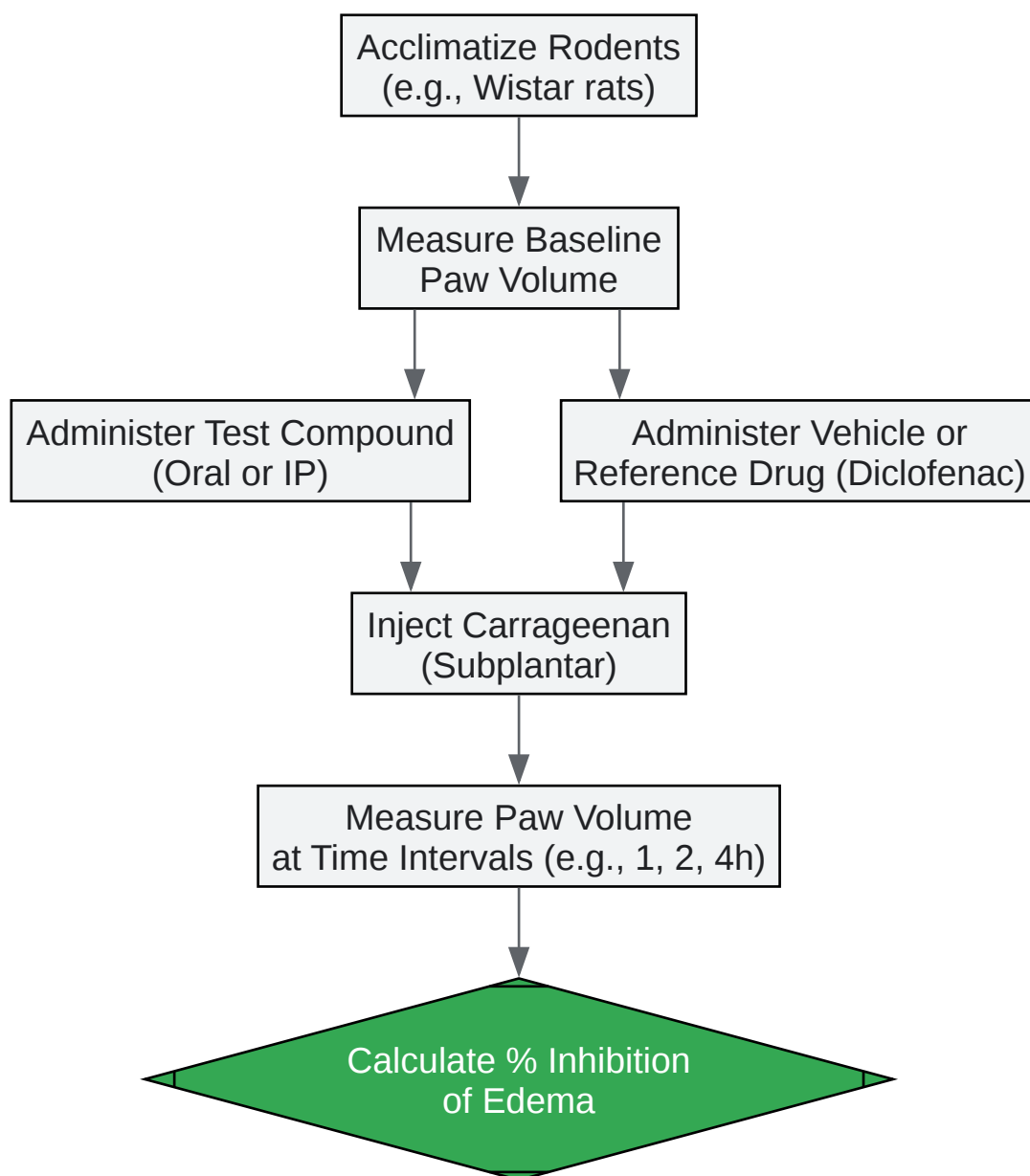
This guide focuses on a specific, highly functionalized subset: **4-oxo-3,4-dihydroquinazoline-2-carboxylic acid** derivatives. The presence of the 4-oxo group and the 2-carboxylic acid moiety provides critical hydrogen bonding donors and acceptors, creating a framework ripe for diverse biological interactions. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, synthesizing current knowledge on the synthesis, multifaceted biological activities, and therapeutic potential of this promising class of compounds. We will delve into their mechanisms of action, explore structure-activity relationships, and provide detailed experimental protocols to facilitate further investigation.

Section 1: Overview of Synthetic Strategies

The construction of the 4-oxo-3,4-dihydroquinazoline core is typically achieved through well-established synthetic routes. A cornerstone method is the Niementowski quinazoline synthesis, which involves the condensation of anthranilic acid with amides to form the 4-oxo-3,4-dihydroquinazoline ring system.^{[2][3]} To introduce the C2-carboxylic acid functionality, a common approach involves the reaction of a suitable anthranilamide precursor with reagents like ethyl cyanoformate.^[4] Further derivatization at the N3 position and on the benzene ring allows for the generation of extensive chemical libraries for biological screening. Modern approaches, including solid-phase synthesis, are also being employed to accelerate the discovery of novel derivatives.^[5]







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